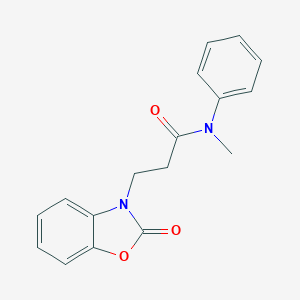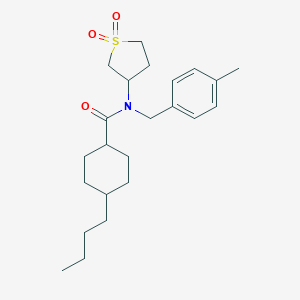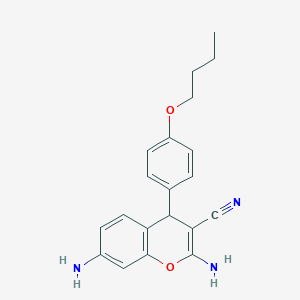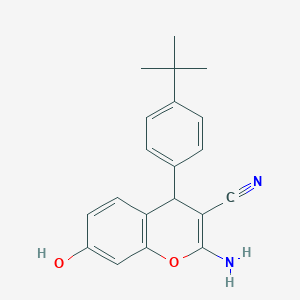
N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide is a heterocyclic compound that belongs to the oxazole family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The unique structure of this compound, which includes an oxazole ring fused with a benzene ring, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide typically involves the formation of the oxazole ring followed by functionalization to introduce the N-methyl and N-phenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Van Leusen oxazole synthesis is a well-known method that uses tosylmethyl isocyanide (TosMIC) and aldehydes to form oxazoles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of palladium-catalyzed reactions, such as direct arylation, can be employed to introduce the phenyl group at specific positions on the oxazole ring . Additionally, the use of ionic liquids as solvents can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazole ring .
Scientific Research Applications
N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anthelmintic agent, the compound has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism in parasitic nematodes . Molecular docking studies suggest that the compound may interact with tubulin beta chains and glutamate-gated channels, although these may not be its primary targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- N-methylbenzo[d]oxazol-2-amine
- 2-(3-methoxyphenyl)benzo[d]oxazol-6-amine
Uniqueness
N-methyl-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylpropanamide is unique due to its specific substitution pattern and the presence of both N-methyl and N-phenyl groups.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-methyl-3-(2-oxo-1,3-benzoxazol-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C17H16N2O3/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
InChI Key |
WOCULTFUMQACRF-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)


![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
![methyl 2-[7-fluoro-1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254417.png)
![4-amino-3-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B254423.png)
![2-[2-(Cyclohexylcarbonyl)carbohydrazonoyl]benzoic acid](/img/structure/B254424.png)
![3-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B254425.png)
![7-chloro-1-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254426.png)

![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B254428.png)

